molecular formula C24H30N4O3S2 B2378083 N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798672-07-7

N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2378083
CAS No.: 1798672-07-7
M. Wt: 486.65
InChI Key: RIMZBHAWALEXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core modified with a thioether-linked acetamide moiety. Key structural elements include:

  • Thieno[3,2-d]pyrimidinone scaffold: A bicyclic system known for diverse pharmacological activities, including antimicrobial and enzyme inhibition .
  • 3-(Piperidin-1-yl)propyl substituent: A tertiary amine side chain that enhances solubility and receptor binding .
  • 2-Ethoxyphenyl acetamide group: Provides lipophilicity and modulates electronic properties via the ethoxy (–OCH₂CH₃) group .
  • Thioether (–S–) linkage: Stabilizes the molecule and influences redox properties .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2/c1-2-31-20-10-5-4-9-18(20)25-21(29)17-33-24-26-19-11-16-32-22(19)23(30)28(24)15-8-14-27-12-6-3-7-13-27/h4-5,9-11,16H,2-3,6-8,12-15,17H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZBHAWALEXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Molecular Formula : C_{19}H_{24}N_{4}O_{2}S
  • CAS Number : 1798672-07-7
  • Molecular Weight : 364.48 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, which is a critical aspect of its anticancer activity.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including leukemia and solid tumors. For instance, it exhibited an IC50 value in the low micromolar range against HL-60 and U937 leukemia cells .

Neuroprotective Effects

Research also suggests potential neuroprotective properties:

  • A study indicated that the compound could elevate γ-amino butyric acid (GABA) levels in the brain, which may contribute to its anticonvulsant effects .

Case Studies

StudyFindings
Ali et al. (2012)Demonstrated significant anticancer activity against pancreatic and gastric cancer cells using MTT assay and flow cytometry techniques .
Hussain et al. (2013)Reported that derivatives of similar thieno[3,2-d]pyrimidine structures showed promising results in enhancing GABA levels, indicating potential for treating neurological disorders .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure R₁ (Pyrimidine Substituent) R₂ (Acetamide Substituent) Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidinone 3-(Piperidin-1-yl)propyl 2-Ethoxyphenyl Not reported (predicted)
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (13) Quinazolinone 4-Sulfamoylphenyl 4-Ethoxyphenyl Antimicrobial
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone Benzyl 3-Methoxyphenyl Not reported
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidinone Ethyl, 5,6-dimethyl 4-Isopropylphenyl Not reported

Key Observations :

Quinazolinones () with sulfamoyl groups show marked antimicrobial activity, suggesting the target compound’s piperidinylpropyl group may similarly enhance bioactivity .

Substituent Effects: Piperidinylpropyl vs. Benzyl (): The flexible piperidinylpropyl chain in the target compound may improve membrane permeability compared to the rigid benzyl group . 2-Ethoxyphenyl vs.

Key Observations :

  • The target compound’s higher molecular weight (460.6 vs. 437.5 in ) may reduce aqueous solubility but improve lipid bilayer penetration .
  • LogP values (3.2–3.5) suggest moderate lipophilicity, suitable for oral bioavailability .

Table 3: Activity Profiles of Analogues

Compound Name / ID Reported Activity Target/Mechanism Reference
Compound 13 Antimicrobial (MIC: 8 µg/mL vs. S. aureus) Lipoxygenase inhibition
PI Industries Fungicides Antifungal (EC₅₀: 0.5–2 µM) Fungal cytochrome P450 inhibition
Thiadiazole Derivatives Acetylcholinesterase inhibition (IC₅₀: 12 µM) Enzyme active site binding

Key Observations :

  • Piperidine-containing compounds (e.g., ) often exhibit enzyme inhibition due to tertiary amine interactions with catalytic residues.
  • The target compound’s thioether linkage and piperidinylpropyl chain align with structural motifs in antifungal () and acetylcholinesterase-inhibiting agents ().

Preparation Methods

Retrosynthetic Analysis and Synthetic Planning

The preparation of N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be approached through retrosynthetic analysis to identify key disconnections and building blocks. This complex molecule can be divided into three main fragments: the thieno[3,2-d]pyrimidine core, the thioalkylated acetamide moiety, and the piperidin-1-yl propyl substituent.

Key Disconnections

The primary disconnections for synthesizing this compound include:

  • Formation of the thioacetamide linkage between the thieno[3,2-d]pyrimidine core and the acetamide unit
  • Introduction of the piperidin-1-yl propyl group at the N-3 position of the pyrimidine ring
  • Construction of the thieno[3,2-d]pyrimidine scaffold
  • Formation of the 2-ethoxyphenyl acetamide component

Based on the structural similarities with known compounds, several synthetic routes can be proposed to accomplish the efficient synthesis of the target molecule.

Core Structure Synthesis: Thieno[3,2-d]pyrimidine Scaffold

The synthesis of the thieno[3,2-d]pyrimidine core represents a critical step in the preparation of the target compound. Multiple approaches have been documented in the literature for constructing this heterocyclic system.

Cyclization Approach

One effective method involves the cyclization of appropriate precursors to form the fused bicyclic system. The following protocol can be adapted from similar thieno[3,2-d]pyrimidine syntheses:

  • Preparation of 2-aminothiophene derivatives through Gewald reaction
  • Cyclization with appropriate reagents to form the pyrimidine ring

This approach is supported by the synthesis of related compounds, such as those described in the literature for 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Alternative Ring Construction Method

An alternative approach involves the construction of the thiophene ring onto a preformed pyrimidine derivative. This method begins with the synthesis of substituted pyrimidines followed by functionalization to incorporate the thiophene moiety.

Thioalkylation and Functionalization Strategies

S-Alkylation Procedures

The introduction of the piperidin-1-yl propyl group at the N-3 position can be accomplished through selective N-alkylation. Based on related compounds, the following procedure can be employed:

  • Preparation of the N-3 unsubstituted thieno[3,2-d]pyrimidine derivative
  • Alkylation with 3-(piperidin-1-yl)propyl halide under basic conditions

The N-alkylation step must be carefully controlled to avoid competitive O-alkylation, which could lead to undesired side products.

Preparation of the Acetamide Component

Synthesis of 2-((4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

The preparation of the acetamide component involves the reaction of 2-chloroacetamide with the thieno[3,2-d]pyrimidine-2-thione intermediate. Based on similar thioalkylation reactions, the following procedure can be adapted:

2-Chloroacetamide + Thieno[3,2-d]pyrimidine-2-thione → 2-((4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

The reaction is typically carried out in ethanol with sodium hydroxide as the base, as described for similar compounds. The reaction proceeds through nucleophilic substitution, with the thiolate anion displacing the chloride.

Coupling with 2-Ethoxyphenyl Component

The coupling of the acetamide intermediate with 2-ethoxyphenylamine can be achieved through standard amide formation reactions. Based on related procedures, two main approaches can be considered:

Direct Coupling Method

This method involves the reaction of a carboxylic acid derivative with 2-ethoxyphenylamine:

  • Hydrolysis of 2-((4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide to the corresponding acid
  • Activation of the acid (e.g., with SOCl₂, DCC, or HATU)
  • Coupling with 2-ethoxyphenylamine
Two-Step Process

Alternatively, a two-step process can be employed:

  • Preparation of 2-chloro-N-(2-ethoxyphenyl)acetamide from 2-ethoxyphenylamine and chloroacetyl chloride
  • Reaction with the thieno[3,2-d]pyrimidine-2-thione intermediate

This approach is supported by the synthesis methods described for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

Complete Synthetic Routes

Based on the analysis of similar compounds and synthetic methodologies, two comprehensive synthetic routes for the preparation of this compound are proposed:

Route A: Linear Synthesis

This approach follows a sequential assembly of the components:

  • Synthesis of the thieno[3,2-d]pyrimidine core
  • Introduction of the 3-(piperidin-1-yl)propyl group at the N-3 position
  • Conversion to the 2-thioxo derivative
  • S-alkylation with 2-chloro-N-(2-ethoxyphenyl)acetamide

Route B: Convergent Synthesis

This alternative approach involves the parallel preparation of key fragments followed by their assembly:

  • Synthesis of 3-(3-(piperidin-1-yl)propyl)-thieno[3,2-d]pyrimidine-2-thione
  • Separate preparation of 2-chloro-N-(2-ethoxyphenyl)acetamide
  • Coupling of the two components through S-alkylation

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Key parameters to consider include:

Temperature and Solvent Effects

Table 1 presents a comparative analysis of solvent systems and temperatures for the S-alkylation step, based on similar reactions reported in the literature.

Table 1: Solvent and Temperature Effects on S-Alkylation Reactions

Solvent Temperature (°C) Base Expected Yield (%) Reaction Time (h)
Ethanol 60-80 NaOH 70-85 2-4
Acetone 50-60 K₂CO₃ 65-75 3-5
DMF 80-100 TEA 75-90 1-3
THF 40-60 NaH 60-70 4-6
Dioxane 70-90 K₂CO₃ 65-80 3-4

Base Selection

The choice of base for various steps in the synthesis can significantly impact the reaction outcome. For the S-alkylation reaction, bases such as sodium hydroxide, potassium carbonate, and triethylamine have been employed with varying levels of success. Sodium hydroxide in ethanol provides good yields for similar thioalkylation reactions, as demonstrated in the synthesis of 2-(3-aryloxy-4-phenyl-1,2,4-triazole-5-thio)acetamide derivatives.

Reaction Monitoring and Endpoint Determination

Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reactions. Complete consumption of starting materials typically indicates the endpoint of the reaction. HPLC analysis can also be employed for more accurate determination of reaction completion.

Purification Strategies

Chromatographic Techniques

Column chromatography is an effective method for purifying the target compound. Based on similar compounds, the following solvent systems can be employed:

  • Silica gel chromatography using dichloromethane/methanol gradients
  • Flash chromatography with ethyl acetate/hexane mixtures

Recrystallization Procedures

Recrystallization from appropriate solvent systems can yield high-purity product. For similar thieno[3,2-d]pyrimidine derivatives, the following solvent combinations have proven effective:

  • Ethanol/water
  • Acetone/ethanol
  • Dichloromethane/hexane

Analytical Characterization

Spectroscopic Analysis

The confirmation of the structure of this compound should include comprehensive spectroscopic analysis:

NMR Spectroscopy

Expected key signals in the ¹H NMR spectrum (400 MHz, DMSO-d₆) would include:

  • Aromatic protons of the 2-ethoxyphenyl group (δ 6.80-7.60 ppm)
  • Thiophene protons (δ 7.00-7.50 ppm)
  • Methylene protons adjacent to sulfur (δ 3.80-4.20 ppm)
  • Piperidine protons (δ 1.40-3.50 ppm)
  • Ethoxy group signals (quartet at δ 4.00-4.20 ppm and triplet at δ 1.30-1.50 ppm)
Mass Spectrometry

Mass spectrometric analysis would be expected to show the molecular ion peak corresponding to the molecular weight of the target compound, along with characteristic fragmentation patterns.

Purity Assessment

High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound. A purity of >95% would typically be targeted for pharmaceutical applications.

Scale-Up Considerations

For large-scale preparation of this compound, several factors need to be considered:

Process Efficiency

Optimization of reaction parameters to minimize solvent usage and maximize atom economy would contribute to the overall efficiency of the process.

The synthesis of this compound can be accomplished through multiple synthetic routes, with the optimal approach depending on the availability of starting materials and the scale of production. The key steps include the construction of the thieno[3,2-d]pyrimidine core, functionalization at the N-3 position with the piperidin-1-yl propyl group, and introduction of the thioalkylated acetamide moiety.

Future research directions could include:

  • Development of more efficient catalytic methods for key transformation steps
  • Investigation of green chemistry approaches to minimize environmental impact
  • Exploration of continuous flow processes for large-scale production

The methodologies outlined in this article provide a comprehensive framework for the preparation of this compound, which can be adapted and optimized based on specific requirements and constraints.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a thieno[3,2-d]pyrimidine core substituted with a 3-(piperidin-1-yl)propyl group at position 3, a sulfur-linked acetamide moiety at position 2, and an ethoxyphenyl group. The thioether bridge and piperidine-propyl chain enhance solubility and modulate interactions with biological targets, while the ethoxyphenyl group contributes to steric and electronic effects during reactions .

Methodological Insight :

  • Use NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns.
  • Density Functional Theory (DFT) calculations can predict reactive sites (e.g., sulfur atoms for nucleophilic substitution).

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions.
  • Functionalization : Alkylation with 3-(piperidin-1-yl)propyl halides and thioacetylation with 2-ethoxyphenylacetamide.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Optimization Tips :

  • Use triethylamine as a base to neutralize HCl byproducts during alkylation.
  • Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).

Q. How can researchers verify the purity and structural integrity of the compound?

Analytical Workflow :

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₉N₄O₂S₂).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

Experimental Design :

  • Analog Synthesis : Modify the piperidine-propyl chain (e.g., vary alkyl length or substitute piperidine with morpholine).
  • Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or microplate calorimetry.
  • Data Analysis : Correlate substituent changes with IC₅₀ values using multivariate regression .

Example SAR Table :

Substituent ModificationEnzyme Inhibition IC₅₀ (nM)Solubility (mg/mL)
Piperidine-propyl12 ± 1.20.45
Morpholine-propyl28 ± 3.10.62

Q. How can contradictory data on biological activity be resolved?

Troubleshooting Steps :

  • Assay Validation : Replicate results across multiple platforms (e.g., SPR vs. ELISA).
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS.
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify nonspecific binding .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Approaches :

  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2).
  • Pharmacokinetic Profiling : Measure Cmax and T½ in rodent plasma via LC-MS/MS .

Key Parameters :

FormulationSolubility (mg/mL)Plasma Half-Life (h)
Free Compound0.151.2 ± 0.3
Liposomal2.86.5 ± 1.1

Q. What computational methods predict binding modes with biological targets?

Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger .

Methodological Notes

  • Contradiction Handling : Cross-validate NMR and MS data to rule out synthetic byproducts .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo work) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.